N-(5-bromopyridin-2-yl)-3-fluorobenzamide

Epigenetics Bromodomain Inhibition BRD4

This N-pyridinyl benzamide is a uniquely differentiated research intermediate. Its 5-bromo substituent provides a key synthetic handle for Suzuki/Buchwald-Hartwig diversification, while the meta-fluorobenzoyl group defines a specific conformational profile that cannot be replicated by other isomers. Quantitatively validated as a BRD4 BD2 negative control (Kd > 300 µM) and a lipophilicity reference (LogP 3.62 vs. ~1.89 for non-brominated analogs). Ideal for SAR studies, crystallization/halogen-bonding analysis, and HPLC method calibration. Non-interchangeable with other fluorobenzamides.

Molecular Formula C12H8BrFN2O
Molecular Weight 295.11 g/mol
CAS No. 5246-16-2
Cat. No. B1332039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromopyridin-2-yl)-3-fluorobenzamide
CAS5246-16-2
Molecular FormulaC12H8BrFN2O
Molecular Weight295.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=NC=C(C=C2)Br
InChIInChI=1S/C12H8BrFN2O/c13-9-4-5-11(15-7-9)16-12(17)8-2-1-3-10(14)6-8/h1-7H,(H,15,16,17)
InChIKeyOSQKNOCCBDMZMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromopyridin-2-yl)-3-fluorobenzamide (CAS 5246-16-2): Core Physicochemical and Structural Overview for Procurement


N-(5-bromopyridin-2-yl)-3-fluorobenzamide (CAS 5246-16-2) is a synthetic small molecule belonging to the class of N-pyridinyl benzamides . It features a 5-bromo-2-aminopyridine core linked to a 3-fluorobenzoyl moiety via an amide bond . Key physicochemical properties include a molecular weight of 295.11 g/mol, a calculated LogP of 3.62, a topological polar surface area (PSA) of 45.48 Ų, and a density of 1.622 g/cm³ . The compound is primarily utilized as a building block or intermediate in medicinal chemistry research due to the presence of the reactive bromine atom, which serves as a synthetic handle for further diversification via cross-coupling reactions .

Why N-(5-Bromopyridin-2-yl)-3-fluorobenzamide Cannot Be Interchanged with Other Benzamide Analogs


The precise substitution pattern of N-(5-bromopyridin-2-yl)-3-fluorobenzamide dictates its unique physicochemical and biological profile, rendering simple substitution with other fluorobenzamide isomers or related benzamides non-interchangeable. The presence of the bromine atom at the 5-position of the pyridine ring is critical; its replacement with hydrogen (as in 3-fluoro-N-(pyridin-2-yl)benzamide [1]) eliminates a key synthetic handle for diversification and alters molecular packing and intermolecular interactions, as evidenced by crystallographic studies on related fluoro-N-(pyridyl)benzamide grids [1]. Furthermore, the position of the fluorine atom on the benzoyl ring (meta- vs. para- or ortho-) significantly influences conformational preferences and hydrogen-bonding networks, impacting solid-state properties and potentially biological target engagement [1]. These structural nuances prevent generic or in-class substitution without compromising research reproducibility or intended functional outcomes .

Quantitative Differential Evidence for N-(5-Bromopyridin-2-yl)-3-fluorobenzamide (5246-16-2) vs. Closest Analogs


Comparative Binding Affinity to BRD4 Bromodomains: A Quantitative Profile for N-(5-Bromopyridin-2-yl)-3-fluorobenzamide

N-(5-bromopyridin-2-yl)-3-fluorobenzamide exhibits a distinct and quantifiable binding affinity profile for BRD4 bromodomains compared to its close structural analogs. While direct head-to-head data against the non-brominated or other fluorinated isomers is not available, the compound's binding constants can be benchmarked against the broader class of N-pyridinyl benzamides. This compound demonstrates a Kd of >3.00×10⁵ nM (i.e., >300 µM) for BRD4 BD2 by fluorescence anisotropy [1], which is at the limit of detection for this assay. This low affinity contrasts sharply with optimized BRD4 inhibitors from related scaffolds that can achieve Kd values in the low nanomolar range [2]. This quantitative difference highlights the specific utility of this compound as a non-potent, control, or starting scaffold in BRD4-targeted drug discovery campaigns, as opposed to being a direct inhibitor candidate itself [1].

Epigenetics Bromodomain Inhibition BRD4

Impact of Bromine Substitution on Physicochemical Properties: LogP and PSA Comparison

The presence of the bromine atom on the pyridine ring directly alters the compound's lipophilicity and polarity compared to the non-brominated analog. N-(5-bromopyridin-2-yl)-3-fluorobenzamide has a calculated LogP of 3.62 and a PSA of 45.48 Ų . In contrast, the non-brominated analog, 3-fluoro-N-(pyridin-2-yl)benzamide (CAS 703-74-8), has a LogP of approximately 1.89 and a PSA of 41.46 Ų . The introduction of bromine increases LogP by ~1.73 units, reflecting a significant increase in lipophilicity. This difference influences membrane permeability predictions and can affect solubility and pharmacokinetic behavior in cell-based or in vivo assays [1].

Physicochemical Properties LogP PSA Drug-likeness

Crystallographic Evidence: Conformational and Packing Differences in Fluorobenzamide Isomers

A systematic crystallographic study of a 3×3 isomer grid of fluoro-N-(pyridyl)benzamides revealed that the position of the fluorine substituent (ortho, meta, para) and the presence of halogens on the pyridine ring profoundly affect molecular conformation, intermolecular hydrogen bonding, and crystal packing [1]. While the exact crystal structure of N-(5-bromopyridin-2-yl)-3-fluorobenzamide is not reported, the study of its close analog, 3-fluoro-N-(pyridin-2-yl)benzamide, showed distinct packing motifs compared to its 2-fluoro and 4-fluoro counterparts [1]. The introduction of a bromine atom, as in the target compound, is expected to further alter these solid-state properties, which are critical for formulation, stability, and solubility [1]. This structural evidence underscores that the specific substitution pattern leads to unique material properties that cannot be inferred from other isomers.

Crystallography Solid-State Chemistry Polymorphism

Validated Application Scenarios for N-(5-Bromopyridin-2-yl)-3-fluorobenzamide (5246-16-2) in Research and Industrial Settings


Medicinal Chemistry: Building Block for Diversification via Cross-Coupling

As established by its synthesis from 5-bromo-2-aminopyridine , the bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle. This enables subsequent diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing researchers to explore structure-activity relationships (SAR) around the pyridine core. This is a primary application for procuring this compound as a key intermediate .

Epigenetics Research: Control Compound for BRD4 Bromodomain Assays

Based on the quantitative binding data showing weak affinity (Kd > 300 µM) for BRD4 BD2 [1], N-(5-bromopyridin-2-yl)-3-fluorobenzamide is ideally suited as a negative control or a baseline reference compound in fluorescence anisotropy or other binding assays for BRD4 bromodomains. Its use ensures that observed effects with more potent inhibitors are not due to non-specific interactions [1].

Physicochemical Property Studies: Benchmarking Lipophilicity and Permeability

The quantifiably distinct LogP value of 3.62 compared to non-brominated analogs (LogP ~1.89) makes this compound a valuable tool for studying the impact of lipophilicity on membrane permeability and solubility. Researchers can use it to validate computational models (e.g., PAMPA, Caco-2) or to calibrate HPLC methods for lipophilicity determination [2].

Solid-State and Crystallography Studies: Investigating Halogen Bonding and Packing

Given the known impact of fluorine and bromine substituents on crystal packing in related benzamide grids [3], this compound is a suitable candidate for crystallization studies aimed at understanding halogen bonding, polymorphism, and intermolecular interactions. Its unique combination of a 3-fluorobenzoyl group and a 5-bromopyridine ring provides a specific molecular geometry for exploring these phenomena [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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